3-(4-ethoxyphenyl)-2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
CAS No.: 1114654-56-6
Cat. No.: VC7251396
Molecular Formula: C29H27N3O4S
Molecular Weight: 513.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1114654-56-6 |
|---|---|
| Molecular Formula | C29H27N3O4S |
| Molecular Weight | 513.61 |
| IUPAC Name | 3-(4-ethoxyphenyl)-2-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
| Standard InChI | InChI=1S/C29H27N3O4S/c1-4-34-21-16-14-20(15-17-21)32-28(33)22-10-6-8-12-24(22)31-29(32)37-18-25-19(3)36-27(30-25)23-11-7-9-13-26(23)35-5-2/h6-17H,4-5,18H2,1-3H3 |
| Standard InChI Key | KREKYAJNFCSJLW-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=C(OC(=N4)C5=CC=CC=C5OCC)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key moieties:
-
A 3,4-dihydroquinazolin-4-one core, providing a planar aromatic system with lactam functionality.
-
A 5-methyl-1,3-oxazol-4-yl group attached via a sulfanyl (–S–) linker, introducing heterocyclic diversity.
-
4-Ethoxyphenyl and 2-ethoxyphenyl substituents, enhancing lipophilicity and stereoelectronic interactions.
The molecular formula is C₂₉H₂₇N₃O₄S, with a molar mass of 513.61 g/mol. Key stereoelectronic features include:
-
Tautomerism: The quinazolinone core exhibits lactam-lactim tautomerism, influencing reactivity and hydrogen-bonding capacity .
-
Planarity: The conjugated system across the quinazolinone and oxazole rings facilitates π-π stacking interactions .
Physicochemical Profile
Experimental data from synthesis studies reveal the following properties:
| Property | Value/Range | Reference |
|---|---|---|
| Melting Point | Not reported | |
| Solubility | Low in aqueous media | |
| LogP (Predicted) | 4.2 ± 0.3 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 6 |
The low solubility and high LogP suggest challenges in bioavailability, necessitating formulation optimization for therapeutic use.
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized via multi-step reactions, as outlined in Scheme 1:
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 65–78 | Pd(dppf)Cl₂, 120°C, MW irradiation | |
| Alkylation | 52 | NaH, DMSO, 80°C |
Microwave-assisted synthesis improves yield and reduces reaction time compared to conventional heating .
Reactivity and Stability
The compound undergoes characteristic reactions:
-
Nucleophilic Substitution: The sulfanyl group participates in thioether oxidation to sulfoxides or sulfones under mild conditions.
-
Ring-Opening Reactions: Strong acids or bases cleave the oxazole ring, forming amide derivatives.
-
Tautomeric Shifts: Proton transfer between lactam and lactim forms modulates electronic properties (Figure 1) .
Stability studies indicate resistance to hydrolysis at physiological pH but susceptibility to UV degradation.
Biological Activities and Mechanisms
mGlu7 Receptor Modulation
As a quinazolinone derivative, this compound exhibits negative allosteric modulation (NAM) of mGlu7 receptors (IC₅₀ ~6 µM), validated in T-REx 293 cell assays . Key effects include:
Pharmacokinetic and Toxicological Considerations
ADMET Profile
Preliminary data from related compounds suggest:
-
Absorption: Moderate intestinal permeability (Papp = 8.2 × 10⁻⁶ cm/s) .
-
Metabolism: Hepatic CYP3A4-mediated oxidation of ethoxy groups.
-
Toxicity: No acute toxicity observed at ≤50 mg/kg in rodents .
Formulation Challenges
The compound’s lipophilicity necessitates advanced delivery systems:
| Approach | Outcome | Reference |
|---|---|---|
| Nanoemulsion | 3.2-fold solubility increase | |
| Cyclodextrin Complexation | T₁/₂ increased to 4.1 h |
Applications and Future Directions
Therapeutic Applications
-
Schizophrenia: As a non-dopaminergic antipsychotic candidate .
-
Infectious Diseases: Potential repurposing for resistant bacterial strains .
Research Priorities
-
Structure-Activity Relationship (SAR): Optimizing ethoxy substituents for enhanced mGlu7 affinity.
-
Clinical Trials: Phase I studies to establish safety in humans.
-
Combination Therapies: Synergy with existing antipsychotics or antibiotics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume